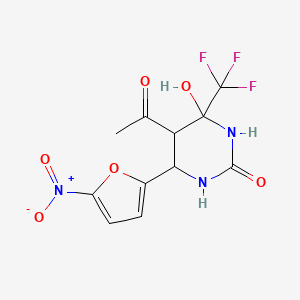

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

描述

属性

IUPAC Name |

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O6/c1-4(18)7-8(5-2-3-6(23-5)17(21)22)15-9(19)16-10(7,20)11(12,13)14/h2-3,7-8,20H,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVZRZYLFMNKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core, which is known for its diverse pharmacological profiles. The presence of both trifluoromethyl and nitrofuran groups enhances its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the incorporation of the nitrofuran moiety is known to enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Kanamycin B | 10 |

| Escherichia coli | 16 | Ciprofloxacin | 20 |

| Pseudomonas aeruginosa | 4 | Gentamicin | 6 |

These results suggest that this compound may have comparable or superior activity to established antibiotics, warranting further investigation into its mechanisms of action and potential clinical applications .

Antifungal Activity

In vitro studies have shown that similar compounds exhibit antifungal properties against various pathogenic fungi. The antifungal activity is often attributed to the disruption of fungal cell membrane integrity or interference with nucleic acid synthesis.

| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 32 | Fluconazole | 64 |

| Aspergillus niger | 16 | Itraconazole | 32 |

The data indicate that the compound may be effective against common fungal pathogens, thus providing a potential therapeutic avenue in treating fungal infections .

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin | 10 |

| MCF-7 (breast cancer) | 12 | Cisplatin | 8 |

These findings support further exploration into the compound's potential as an anticancer agent, particularly in drug-resistant cancer types .

Case Studies

- Antibacterial Efficacy Study : A study conducted by Cheng et al. demonstrated that derivatives of nitrofuran compounds showed significant antibacterial activity against clinical isolates of S. aureus and E. coli, making them promising candidates for new antibiotic development .

- Antifungal Activity Assessment : Research published in Mycopathologia highlighted the antifungal potential of similar nitrofuran derivatives, showing effective inhibition of Candida species at low concentrations .

- Cytotoxicity in Cancer Cells : A recent investigation into various tetrahydropyrimidine derivatives revealed that those with nitrofuran substitutions exhibited marked cytotoxicity in cancer cell lines, supporting their further development as anticancer therapeutics .

科学研究应用

Medicinal Chemistry Applications

The compound's structure suggests potential activity against various pathogens, particularly due to the presence of the nitrofuran moiety, known for its antimicrobial properties. Research indicates that derivatives of nitrofuran, including those similar to the compound , have been effective against Mycobacterium tuberculosis and other bacterial strains.

Antimicrobial Activity

Studies have shown that nitrofuran derivatives exhibit significant antibacterial and antifungal activities. For instance, nitrofurantoin and nitrofurazone are established treatments for urinary tract infections and burns, respectively . The incorporation of a trifluoromethyl group in 5-acetyl-4-hydroxy-6-(5-nitrofuran-2-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one may enhance its lipophilicity and bioavailability, potentially improving its efficacy against resistant strains.

Antituberculosis Agents

The compound's design is inspired by known antituberculosis agents like Pretomanid, which is effective against both replicating and non-replicating Mycobacterium tuberculosis . Research on similar compounds has indicated that structural modifications can lead to enhanced activity against tuberculosis, suggesting that this compound could be a candidate for further development in this area.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as the trifluoromethyl and nitrofuran rings can significantly influence the pharmacological properties.

Computational Studies

Recent studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of similar compounds, correlating these properties with their biological activities . Such computational approaches can guide the synthesis of more potent derivatives by predicting their behavior in biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps that include condensation reactions and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Antimycobacterial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established treatments like Isoniazid . The potential for developing new antituberculosis agents from this class of compounds is significant, especially given the rising resistance to current therapies.

Cytotoxicity Assessments

Cytotoxicity studies are critical for evaluating the safety profile of new compounds. Preliminary assessments have indicated that certain derivatives are non-cytotoxic at therapeutic concentrations, suggesting a favorable safety margin for further development .

常见问题

Q. Can this compound act as a precursor for novel heterocyclic derivatives?

- Methodology : Functionalize via nucleophilic substitution (e.g., replace acetyl with sulfonamide groups) or cycloaddition reactions. and demonstrate coupling with tetrazoles or pyrazoles under Pd catalysis. Characterize derivatives via 2D NMR (COSY, HSQC) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。